Comparative Functional Potency: A Low-Micromolar Agent vs. Potent Nanomolar Inhibitors
This compound exhibits low functional potency with an IC50 of 28 µM [1]. In contrast, optimized analogs within the 3-nitrochromen-2-one class, such as bromo-substituted derivatives, have been shown to achieve significantly higher potency, demonstrating the critical impact of specific structural modifications [2]. An independent expert assessment has flagged this low potency as indicative of a non-selective compound [3].
| Evidence Dimension | Functional Potency (IC50) |
|---|---|
| Target Compound Data | 28 ± 3 µM [1] |
| Comparator Or Baseline | Potent 3-nitrochromen-2-one analogs (e.g., 6- and 8-bromo substituted derivatives) |
| Quantified Difference | Target compound's potency is in the micromolar range, whereas optimized analogs can be >10-fold more potent, often in the nanomolar range [2]. |
| Conditions | Enzymatic assay with compound concentrations ranging from 10 nM to 450 µM (1% DMSO v/v) [1]. |
Why This Matters
This data quantifies its low potency, establishing it as a weak probe unsuitable for applications requiring high target engagement compared to more potent in-class alternatives.
- [1] PMC (NCBI). Table 2. IC50 Values. Molecules. 2014; 19(6): 7679. (Compound 7: 28 ± 3 µM). View Source
- [2] Xiao, G.-Q., et al. 3-nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Archiv der Pharmazie. 2012; 345: 767–770. DOI: 10.1002/ardp.201200121 View Source
- [3] Southan, C. (via Hypothesis). Comment on: 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (PubMed Commons). 2017. View Source
